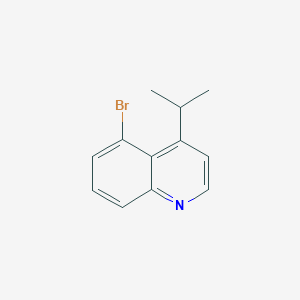

5-Bromo-4-isopropylquinoline

Description

5-Bromo-4-isopropylquinoline is a halogenated quinoline derivative featuring a bromine atom at the 5-position and an isopropyl group at the 4-position of the quinoline ring.

- Molecular framework: The quinoline core provides aromaticity and planar geometry, while bromine and isopropyl substituents influence reactivity, solubility, and steric effects.

- Synthetic relevance: Brominated quinolines are intermediates in pharmaceuticals and agrochemicals. The isopropyl group may enhance lipophilicity, affecting bioavailability .

Properties

Molecular Formula |

C12H12BrN |

|---|---|

Molecular Weight |

250.13 g/mol |

IUPAC Name |

5-bromo-4-propan-2-ylquinoline |

InChI |

InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3 |

InChI Key |

KSSIVAYRQPUTLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=NC=C1)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually performed under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 5-Bromo-4-isopropylquinoline may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Sodium methoxide (NaOMe) in DMSO at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

Substitution: Formation of 4-isopropylquinoline derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of 5-Bromo-4-isopropylquinoline N-oxide.

Reduction: Formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

5-Bromo-4-isopropylquinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological targets such as DNA and proteins.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and isopropyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria, making it a potential antibacterial agent . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Bromination Efficiency

- 5-Bromoisoquinoline (CAS 34784-04-8): Synthesized via direct bromination using cost-effective methods, yielding 5-bromo isomers with high purity . Key data: Molecular weight 208.05, melting point 83–87°C . Comparison: The absence of an isopropyl group simplifies synthesis compared to 5-bromo-4-isopropylquinoline, where steric hindrance from the isopropyl substituent may reduce bromination efficiency.

- 6-Bromoisoquinoline (CAS 34784-05-9): Shares the same molecular weight (208.05) but differs in bromine position. Density (1.564 g/cm³) and reactivity vary due to altered electronic effects .

Substituent Type and Physical Properties

- Methyl groups typically lower melting points compared to bulkier isopropyl analogs . Comparison: The isopropyl group in 5-bromo-4-isopropylquinoline likely increases molecular weight (~265–270 g/mol estimated) and reduces crystallinity, leading to lower melting points than methyl-substituted derivatives.

- 4-Bromoisoxazole (CAS 97925-43-4): Data: Molecular weight 147.96, melting point 38–43°C . Comparison: The quinoline ring system confers greater thermal stability (higher mp) than isoxazole derivatives.

Research Findings and Limitations

- Synthetic Challenges: The isopropyl group in 5-bromo-4-isopropylquinoline may necessitate multistep synthesis or specialized catalysts to overcome steric hindrance, unlike simpler brominated quinolines .

- Safety and Handling : While methyl-substituted analogs show low hazard profiles, isopropyl derivatives may require enhanced safety protocols due to increased volatility (inferred from Fp data in ) .

- Knowledge Gaps: Direct data on 5-bromo-4-isopropylquinoline are absent in the provided evidence; comparisons rely on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.